
4-Ethylpyridine-2-carbonyl chloride
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Overview
Description
4-Ethylpyridine-2-carbonyl chloride is a pyridine derivative featuring an ethyl substituent at the 4-position and a reactive carbonyl chloride group at the 2-position. Its molecular formula is C₈H₈ClNO, with a molecular weight of 169.55 g/mol. The compound is primarily utilized as an acylating agent in organic synthesis, particularly in the formation of amides, esters, and other derivatives. The ethyl group contributes moderate electron-donating effects, influencing its reactivity and physicochemical properties compared to analogs with electron-withdrawing substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpicolinoylchloride can be synthesized through several methods. One common approach involves the chlorination of 4-ethylpicolinic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-ethylpicolinoylchloride often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpicolinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 4-ethylpicolinic acid.
Reduction: Can be reduced to 4-ethylpicolinamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under reflux.
Hydrolysis: Conducted in aqueous acidic or basic conditions at elevated temperatures.
Reduction: Performed in anhydrous ether or THF under inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Ethylpicolinic Acid: Resulting from hydrolysis.
4-Ethylpicolinamide: Produced by reduction.
Scientific Research Applications
Pharmaceuticals
- Intermediate for Drug Synthesis : 4-Ethylpyridine-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against diseases mediated by specific biological pathways. For instance, compounds derived from this chlorinated pyridine have been studied for their activity as kinase inhibitors, which are essential in cancer therapy .
- Chiral Synthesis : The compound can also be utilized in asymmetric synthesis, where it acts as a chiral building block. This application is particularly relevant in the development of enantiomerically pure drugs that exhibit improved efficacy and reduced side effects .
Agricultural Chemistry
- Pesticide Development : The chlorinated derivative is employed in the synthesis of agrochemicals, including herbicides and insecticides. Its structural features allow for modifications that enhance the activity and selectivity of these compounds against target pests while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 4-ethylpicolinoylchloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations :
- Electron Effects : The ethyl group in this compound donates electrons weakly via induction, slightly deactivating the carbonyl chloride compared to the strongly electron-withdrawing ethylsulfonyl and trifluoromethylphenyl groups in the analog from .
- Reactivity : Carbonyl chlorides exhibit higher reactivity in acylations than esters (e.g., ) or amides. The trifluoromethylphenyl-substituted analog () may resist hydrolysis better due to steric and electronic stabilization .
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP (predicted >3), whereas this compound likely has a moderate logP (~1.5–2.5), balancing solubility and membrane permeability .
Table 2: Predicted Physicochemical Parameters
Notes :
- TPSA (Topological Polar Surface Area) : Lower TPSA in this compound (29.5 Ų) suggests better membrane permeability than ’s compound (65.5 Ų) .
- Bioavailability: The piperidine-containing ester () scores higher due to solubility and non-reactive functional groups .
Stability and Handling
Biological Activity
4-Ethylpyridine-2-carbonyl chloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the chemical formula C8H8ClNO, is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The focus of this article is to explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.
This compound can be synthesized through various methods, including the reaction of 4-chloropyridine with carbonyl compounds. It exhibits properties typical of pyridine derivatives, such as moderate lipophilicity and the ability to participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride functional group .
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, possess significant antimicrobial properties. A study highlighted that compounds with a pyridine nucleus exhibit enhanced antimicrobial activities against a range of pathogens, including bacteria and fungi. The presence of additional functional groups can further enhance these properties .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The above table illustrates the effectiveness of this compound against selected microbial strains. The compound showed varying degrees of activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of pyridine derivatives is another area of interest. Research indicates that certain pyridine-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a recent study explored the synthesis and biological evaluation of pyridine derivatives that showed promising activity against various cancer cell lines .
Table 2: Anticancer Activity of Pyridine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 15 µM |
HeLa (cervical cancer) | 20 µM | |
A549 (lung cancer) | 25 µM |
The above table summarizes findings from studies assessing the anticancer activity of this compound on different cancer cell lines. The IC50 values indicate its potential efficacy as an anticancer agent.
Case Studies
A significant case study involved synthesizing a series of pyridine derivatives to evaluate their biological activities. The researchers found that modifications to the pyridine ring could enhance both antimicrobial and anticancer activities. Specifically, substituents like halogens or alkyl groups were shown to influence the potency against various pathogens and cancer cells .
Q & A
Q. Basic: What are the optimal synthetic routes for 4-Ethylpyridine-2-carbonyl Chloride, and how can reaction yields be maximized?
Methodological Answer:
The synthesis of pyridine carbonyl chlorides typically involves reacting carboxylic acid derivatives with chlorinating agents. For example, 4-Chloropyridine-2-carbonyl chloride hydrochloride was prepared using thionyl chloride (SOCl₂) and sodium bromide (NaBr) in chlorobenzene, yielding 58% after purification . To maximize yields:
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Optimize stoichiometry (e.g., excess SOCl₂ ensures complete conversion of the acid).
- Monitor reaction temperature: Elevated temperatures (e.g., 85°C) improve kinetics but may require reflux under inert gas to avoid decomposition .
Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H- and 13C-NMR identify substituents on the pyridine ring and confirm acyl chloride formation (e.g., carbonyl carbon at ~164 ppm in DMSO-d₆) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+Na]+ peaks) and detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and reaction planning .
Q. Advanced: How can researchers address instability of this compound during nucleophilic substitution reactions?
Methodological Answer:
Instability often arises from moisture sensitivity or competing side reactions. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Low-Temperature Conditions : Perform substitutions at 0–5°C to slow decomposition .
- Sequential Additions : Add nucleophiles dropwise to control exothermicity and minimize byproducts (e.g., pyridine N-oxides from oxidation) .
Q. Advanced: How should researchers design experiments to analyze the reactivity of this compound in heterocyclic coupling reactions?
Methodological Answer:
- Control Reactions : Compare reactivity with/without catalysts (e.g., Cu(II) complexes, which enhance coupling efficiency in pyridine derivatives) .
- Kinetic Studies : Use in-situ FT-IR to monitor acyl chloride consumption rates under varying conditions (e.g., solvent polarity, temperature) .
- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design (e.g., electrophilicity of the carbonyl carbon) .
Q. Advanced: How can conflicting data on the ecological toxicity of this compound be resolved in risk assessments?
Methodological Answer:
When toxicity data is unavailable (as noted in safety reports ):
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 2-(4-chlorobenzyl)pyridine) to estimate persistence and bioaccumulation .
- In Silico Tools : Apply QSAR models to predict acute toxicity and prioritize lab testing for high-risk endpoints .
- Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before advancing to aquatic toxicity studies .
Q. Basic: What safety protocols are critical when handling this compound given limited toxicity data?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Emergency Response : Neutralize spills with sodium bicarbonate to hydrolyze the acyl chloride safely .
- Storage : Keep at 0–6°C in airtight, moisture-resistant containers to prevent degradation .
Q. Advanced: What strategies are effective in resolving contradictions between theoretical and experimental yields in large-scale syntheses?
Methodological Answer:
- Scale-Up Adjustments : Account for heat transfer limitations by using jacketed reactors with controlled cooling .
- Purification Optimization : Employ column chromatography with gradients (e.g., ethyl acetate/petroleum ether) to separate acyl chloride from unreacted acid or solvents .
- Process Analytics : Use inline Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Properties
CAS No. |
640296-11-3 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-ethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
WOQZVLZKJKYAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)Cl |
Origin of Product |
United States |
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